Two-Step Synthesis with Superior Yield
The synthesis of p-nitrobenzyl 2-diazoacetoacetate, the industrially relevant form of the compound, can be achieved with a significantly higher total yield using a specific two-step method compared to a baseline alternative. A patent describes a process starting with p-nitrobenzyl alcohol and ethyl 2-diazoacetoacetate, achieving a total molar yield of ≥95% with product purity ≥99.5% [1]. This directly contrasts with an alternative literature method using p-nitrobenzyl alcohol and methyl acetoacetate followed by diazotization, which reports a two-step total yield of 92.6% [2].
| Evidence Dimension | Overall Isolated Yield for Two-Step Synthesis |
|---|---|
| Target Compound Data | ≥95% (based on p-nitrobenzyl alcohol) |
| Comparator Or Baseline | 92.6% (p-nitrobenzyl 2-diazoacetoacetate from p-nitrobenzyl alcohol and methyl acetoacetate) |
| Quantified Difference | +2.4 percentage points (minimum) |
| Conditions | Patent method: Transesterification of p-nitrobenzyl alcohol with ethyl 2-diazoacetoacetate. Baseline method: Esterification of p-nitrobenzyl alcohol with methyl acetoacetate followed by diazotization with sodium azide. |
Why This Matters
The higher yield and exceptional purity of the patented method translate to lower manufacturing costs, less waste, and a more robust industrial process for producing this critical carbapenem intermediate.
- [1] Google Patents. (2010). CN102643211A - Preparation method of p-Nitrobenzyl 2-diazoacetoacetate. View Source
- [2] Dai, L. Z., et al. (2011). 2-重氮乙酰乙酸对硝基苄酯的合成 [Synthesis of p-Nitrobenzyl 2-Diazoacetoacetate]. Fine Chemical Intermediates, 41(1), 57-59. View Source
